(4-(1,1-Difluoroethyl)phenyl)boronic acid
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Overview
Description
(4-(1,1-Difluoroethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-Difluoroethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 4-(1,1-difluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, 4-(1,1-difluoroethyl)phenyl magnesium bromide
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-Difluoroethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (room temperature to 100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane), temperature (room temperature to reflux)
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives
Oxidation: Phenol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-(1,1-Difluoroethyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(1,1-Difluoroethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the 1,1-difluoroethyl group, making it less sterically hindered and potentially less reactive in certain reactions.
4-Methylphenylboronic Acid: Contains a methyl group instead of a difluoroethyl group, resulting in different electronic and steric properties.
4-Trifluoromethylphenylboronic Acid: Features a trifluoromethyl group, which can significantly alter the reactivity and properties compared to the difluoroethyl group.
Uniqueness
(4-(1,1-Difluoroethyl)phenyl)boronic acid is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H9BF2O2 |
---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-8(10,11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
SKDLDQKIRXQHRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(F)F)(O)O |
Origin of Product |
United States |
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